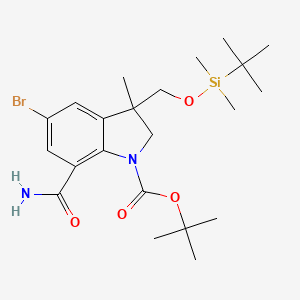
Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate: is a complex organic compound that features a tert-butyl group, a bromine atom, and a tert-butyldimethylsilyl-protected hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole . The synthetic route includes:
Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using the Vilsmeier reagent to yield a formylated intermediate.
N-Boc Protection: The formylated intermediate is then protected with a Boc group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Silylation: The hydroxyl group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group at the 4-position using n-butyllithium and DMF in anhydrous THF.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group once deprotected.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine site.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups like amines or ethers.
科学的研究の応用
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals .
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of new drugs. Its indoline core is a common motif in many bioactive molecules, including anticancer and anti-inflammatory agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for applications in material science and catalysis .
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The tert-butyldimethylsilyl group can be used to protect reactive hydroxyl groups during synthesis, ensuring selective reactions at other sites .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
What sets tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate apart is its combination of functional groups, which provides a unique reactivity profile. The presence of both a bromine atom and a tert-butyldimethylsilyl-protected hydroxyl group allows for selective reactions, making it a valuable intermediate in complex organic syntheses .
特性
分子式 |
C22H35BrN2O4Si |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
tert-butyl 5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-carbamoyl-3-methyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H35BrN2O4Si/c1-20(2,3)29-19(27)25-12-22(7,13-28-30(8,9)21(4,5)6)16-11-14(23)10-15(17(16)25)18(24)26/h10-11H,12-13H2,1-9H3,(H2,24,26) |
InChIキー |
AUDPTOMXPRNFHH-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=C(C=C(C=C21)Br)C(=O)N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


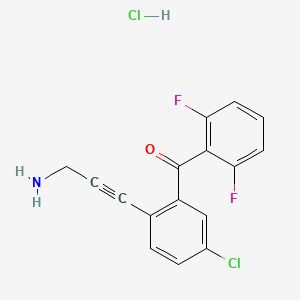

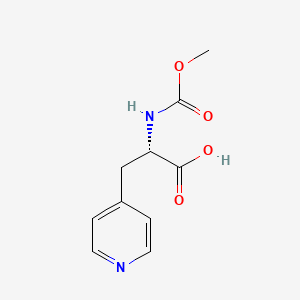
![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)


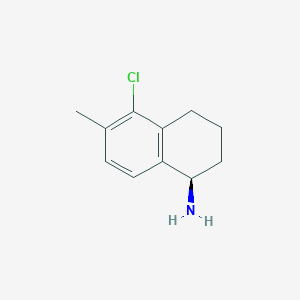
![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)
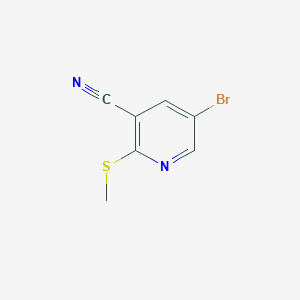
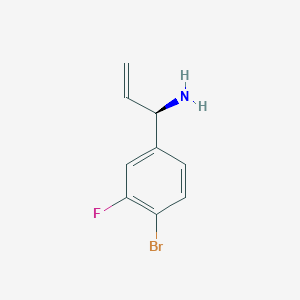
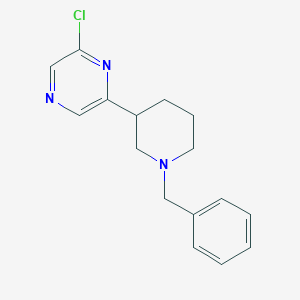

![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)
